molecular formula C25H29N3O4 B12296450 N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide

N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide

Cat. No.: B12296450
M. Wt: 435.5 g/mol
InChI Key: BMKINZUHKYLSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Milveterol can be synthesized through various synthetic routes. One method involves the reaction of formamide with N-[5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]-2-(phenylmethoxy)phenyl]-. This reaction is carried out under specific conditions to yield Milveterol . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Milveterol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Milveterol exerts its effects by binding to and activating β2-adrenergic receptors in the respiratory tract. This activation leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. The molecular targets of Milveterol include the β2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of airway smooth muscle .

Biological Activity

N-[2-Hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H26N2O4C_{20}H_{26}N_2O_4, characterized by multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and an amine moiety suggests potential interactions with various biological targets, including receptors and enzymes.

Research indicates that the compound may act as an adrenergic receptor agonist , particularly at alpha-1 adrenoceptors. It has been shown to release intracellular calcium, which is critical for various physiological processes, including muscle contraction and neurotransmitter release. For instance, one study reported an EC50 value of 25 nM at alpha-1 adrenoceptors in isolated perfused rabbit ear arteries, highlighting its potency in activating these receptors .

Biological Activity

The biological activity of the compound can be summarized through various studies that have assessed its effects on cardiovascular and neurological systems:

  • Cardiovascular Effects :
    • In isolated rat heart models, derivatives of similar compounds have demonstrated significant impacts on perfusion pressure and coronary resistance. These studies indicate that compounds with structural similarities can modulate vascular tone and cardiac function .
    • A specific study showed that related sulfonamide derivatives could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .
  • Neurotransmission Modulation :
    • The compound's interaction with adrenergic receptors implies a role in modulating neurotransmission. Its selectivity for alpha-1 over alpha-2 receptors (with a selectivity ratio exceeding 48) suggests a potential therapeutic application in conditions where enhanced adrenergic signaling is beneficial .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Hypertension Management : One study demonstrated that a related compound significantly reduced blood pressure in hypertensive rat models, providing evidence for its potential use in treating hypertension .
  • Neuropathic Pain : Another investigation into similar compounds revealed analgesic properties through modulation of adrenergic pathways, suggesting that the compound could also have applications in pain management.

Research Findings Summary

The following table summarizes key findings from research studies on the biological activity of the compound and its analogs:

Study FocusKey FindingsReference
Cardiovascular EffectsDecreased perfusion pressure; modulation of coronary resistance
Adrenergic ActivityPotent agonist at alpha-1 receptors (EC50 = 25 nM)
Neuropathic PainAnalgesic effects through adrenergic modulation

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29)

InChI Key

BMKINZUHKYLSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.